Chemical structure of 5,6-dihydro-4-methoxy-6-methyl-2H-pyran-2-one
Chemical structure of 5,6-dihydro-4-methoxy-6-methyl-2H-pyran-2-one
The following technical guide details the chemical structure, synthesis, and applications of 5,6-dihydro-4-methoxy-6-methyl-2H-pyran-2-one .
Structural Elucidation, Synthetic Pathways, and Pharmacological Relevance
Executive Summary
5,6-dihydro-4-methoxy-6-methyl-2H-pyran-2-one (CAS: 3791-79-5) is a functionalized
This compound is characterized by a chiral center at the C6 position and a vinylogous ester motif at C4, imparting unique electronic properties that facilitate its use as a chiral building block in the total synthesis of polyketides and statin-like drugs. Its biological profile includes documented antimicrobial activity (specifically against MRSA) and roles as a fungal volatile organic compound (VOC).
Chemical Structure & Stereochemistry[3][4]
Connectivity and Nomenclature
The compound consists of a six-membered heterocyclic ring containing one oxygen atom (pyran ring). The "2-one" designation indicates a carbonyl group at position 2 (lactone). The "5,6-dihydro" nomenclature specifies saturation at the C5 and C6 positions, distinguishing it from the fully unsaturated
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IUPAC Name: 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one
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Molecular Formula:
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Molecular Weight: 140.14 g/mol
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Key Functional Groups:
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Vinylogous Ester (Enol Ether): Methoxy group at C4 attached to the C3=C4 double bond.
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Lactone: Cyclic ester linkage.
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Chiral Center: The C6 carbon bears a methyl group, a hydrogen, the ring oxygen, and the C5 methylene, creating a stereocenter.
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Stereochemical Considerations
While the synthetic racemate is common in bulk applications, the biological activity is often stereospecific.
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(S)-Enantiomer: Often corresponds to natural fungal metabolites (e.g., related to (-)-Pestalotin).
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(R)-Enantiomer: Synthetic invertomers used to probe enzyme binding pockets.
Spectroscopic Fingerprint (Data Summary)
| Nucleus | Position | Chemical Shift ( | Multiplicity | Assignment |
| C3-H | 5.15 | Singlet (s) | Olefinic proton ( | |
| C4-OMe | 3.75 | Singlet (s) | Methoxy protons | |
| C6-H | 4.45 - 4.55 | Multiplet (m) | Methine proton (Chiral center) | |
| C5-H | 2.45 | Doublet of doublets (dd) | Methylene proton (Diastereotopic) | |
| C5-H | 2.25 | Doublet of doublets (dd) | Methylene proton (Diastereotopic) | |
| C6-Me | 1.40 | Doublet (d) | Methyl substituent | |
| C2 | 166.5 | - | Lactone Carbonyl | |
| C4 | 173.2 | - | Vinylogous Carbon (Enol ether) | |
| C3 | 89.5 | - | Olefinic Carbon ( | |
| C6 | 73.8 | - | Chiral Methine | |
| C5 | 32.4 | - | Methylene | |
| OMe | 56.1 | - | Methoxy Carbon | |
| Me | 20.5 | - | Methyl Carbon |
Note: Shifts are representative for
Synthetic Pathways[7][11][12][13]
Pathway A: The Reformatsky-Type Cyclization (Primary Route)
This method is preferred for its modularity, allowing the introduction of different substituents at C6 by varying the aldehyde substrate.
Mechanism:
The reaction involves the condensation of a
Protocol:
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Reagents: Ethyl 3-methoxybut-2-enoate (1.0 eq), Acetaldehyde (1.2 eq), LDA (Lithium Diisopropylamide, 1.1 eq), THF (anhydrous).
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Step 1 (Enolization): Cool THF solution of Ethyl 3-methoxybut-2-enoate to -78°C. Add LDA dropwise to generate the
-anion (kinetic control). -
Step 2 (Condensation): Add Acetaldehyde slowly. Stir for 1 hour at -78°C, then allow to warm to 0°C.
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Step 3 (Quench & Cyclize): Quench with saturated
. Extract with EtOAc. The intermediate hydroxy-ester is often cyclized by refluxing in benzene/toluene with catalytic p-TsOH (p-Toluenesulfonic acid). -
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Pathway B: Partial Hydrogenation of Triacetic Acid Lactone Derivative
This route utilizes the commercially available "Triacetic Acid Lactone" (4-hydroxy-6-methyl-2-pyrone) as a starting material.
Protocol:
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Methylation: React 4-hydroxy-6-methyl-2-pyrone with Dimethyl Sulfate (
) and in acetone to yield 4-methoxy-6-methyl-2-pyrone. -
Hydrogenation: Dissolve the methylated pyrone in EtOAc. Add 5% Pd/C or Pd/Nb
O catalyst. -
Reaction: Hydrogenate at low pressure (1 atm) to selectively reduce the C5-C6 double bond without reducing the C3-C4 enol ether or the lactone.
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Critical Control: Monitor via TLC to prevent over-reduction to the tetrahydro-pyrone.
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Caption: Dual synthetic pathways accessing the target dihydropyrone scaffold via Reformatsky condensation (top) or selective hydrogenation (bottom).[2][3]
Biological & Pharmaceutical Context
Pharmacophore Analysis
The 5,6-dihydro-2-pyrone ring is a "privileged structure" in medicinal chemistry.
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Michael Acceptor: The C3-C4 double bond conjugated to the carbonyl makes C3 electrophilic, though the C4-methoxy group donates electron density, modulating this reactivity. This balance allows for reversible covalent interactions with enzyme active site nucleophiles (e.g., Cysteine residues).
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Bioisostere: It acts as a constrained analog of acyclic
-unsaturated esters found in polyketide chains.
Biological Activity[3][5][6][9][12][13]
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Antimicrobial: Extracts containing this core have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
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Fungal Metabolite: It is biosynthesized by Penicillium, Daldinia, and Diplodia species via the polyketide synthase (PKS) pathway.
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Signaling: In fungal ecology, these volatile pyrones often act as quorum-sensing molecules or inter-species signals.
Caption: Biological interaction map highlighting the biosynthetic origin (PKS) and pharmacological outputs (Antimicrobial, Signaling).[4][5]
References
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Sigma-Aldrich. 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one Product Sheet. Available at:
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NIST Chemistry WebBook. 2H-Pyran-2-one, 4-methoxy-6-methyl- Spectral Data. National Institute of Standards and Technology. Available at:
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BenchChem. A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs. Available at:
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PubChem. 5,6-Dihydro-4-methoxy-2H-pyran-2-one Compound Summary. National Center for Biotechnology Information. Available at:
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Gorst-Allman, C.P. & Steyn, P.S. Biosynthesis of 5,6-dihydro-4-methoxy-2H-pyran-2-one in Penicillium italicum. S. Afr. J. Chem., 36(2), 83-84, 1983. (Cited via IAEA INIS).
